6-Bromo-2,4,5-trichlorophenol
Overview
Description
6-Bromo-2,4,5-trichlorophenol is a brominated persistent organic pollutantThis compound has been studied for its molecular structure using X-ray absorption fine structure spectroscopy . It is characterized by its molecular formula C6H2BrCl3O and a molecular weight of 276.34 g/mol .
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-2,4,5-trichlorophenol are currently unknown. This compound is a brominated persistent organic pollutant
Biochemical Pathways
It’s worth noting that similar compounds, such as trichlorophenols, are produced by electrophilic halogenation of phenol with chlorine
Biochemical Analysis
Biochemical Properties
6-Bromo-2,4,5-trichlorophenol plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The compound can act as both a substrate and an inhibitor for these enzymes, affecting their activity and the overall metabolic processes in cells. Additionally, this compound has been observed to bind to certain proteins, altering their structure and function, which can lead to changes in cellular signaling pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In general, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in the expression of genes involved in detoxification and repair processes. Moreover, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly those involved in detoxification and metabolism. The compound binds to the active sites of these enzymes, preventing their normal function and leading to the accumulation of toxic intermediates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including chronic oxidative stress and sustained alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, it can lead to severe toxic effects, including liver and kidney damage, disruption of endocrine function, and even mortality. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes into various hydroxylated and conjugated metabolites, which are then excreted from the body. These metabolic processes can be influenced by the presence of other xenobiotics and the overall metabolic state of the organism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in certain tissues. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is often found in the cytoplasm and can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4,5-trichlorophenol typically involves the bromination and chlorination of phenol derivatives. One common method includes the bromination of 2,4,5-trichlorophenol using bromine in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,4,5-trichlorophenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include dehalogenated phenols and reduced phenolic compounds.
Scientific Research Applications
6-Bromo-2,4,5-trichlorophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, including its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: Similar in structure but with three bromine atoms instead of one bromine and three chlorine atoms.
Pentabromophenol: Contains five bromine atoms, making it more heavily brominated.
3,3’,5,5’-Tetrabromobisphenol A: A bisphenol derivative with four bromine atoms.
Uniqueness
6-Bromo-2,4,5-trichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms allows for unique reactivity and interactions compared to other brominated or chlorinated phenols .
Properties
IUPAC Name |
2-bromo-3,4,6-trichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3O/c7-4-5(10)2(8)1-3(9)6(4)11/h1,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXJBIXHNZHYGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Br)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377727 | |
Record name | 6-Bromo-2,4,5-trichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70757-44-7, 4524-78-1 | |
Record name | 6-Bromo-2,4,5-trichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2,4,5-trichlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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